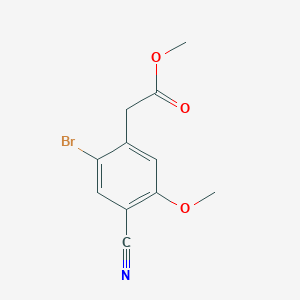
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-cyano-5-methoxyphenylacetate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation. One common method includes the bromination of 4-cyano-5-methoxyphenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 2-amino-4-cyano-5-methoxyphenylacetate.
Reduction: Formation of 2-bromo-4-aminomethyl-5-methoxyphenylacetate.
Oxidation: Formation of 2-bromo-4-cyano-5-hydroxyphenylacetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential as a building block in drug synthesis.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-4-cyano-5-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-4-cyano-5-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-chloro-4-cyano-5-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-bromo-4-amino-5-methoxyphenylacetate: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Methyl 2-bromo-4-cyano-5-methoxyphenylacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and cyano groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-4-7(5-11(14)16-2)9(12)3-8(10)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRNASLWUEMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















